3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole
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Description
3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Agents: Triazole and triazolothiadiazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds show significant activity against various bacteria and fungi, indicating their potential as novel antimicrobial agents. For example, new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and demonstrated significant antimicrobial activity against Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
- Synthesis and Evaluation for Pesticidal Applications: The synthesis and investigation of triazole derivatives for pesticidal activities have also been reported, highlighting their potential utility in agricultural settings (Bos, 2010).
Pharmacological Properties
- Antileishmanial Activity: Theoretical calculations and biological evaluation of 4-amino-1,2,4-triazole derivatives have shown significant antileishmanial activity. This suggests their potential use in developing treatments against leishmaniasis, a disease caused by the Leishmania parasite (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
- Antimicrobial and Antifungal Derivatives: Research on triazole derivatives has extended into creating compounds with enhanced antimicrobial and antifungal properties by introducing various substituents, suggesting a wide array of potential applications in medicine and agriculture (Desabattina, 2014).
properties
IUPAC Name |
3-bromo-5-methyl-1-(2-phenylethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-9-13-11(12)14-15(9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOKSJVXQJDVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole |
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